molecular formula C18H17N3O3S B2557311 N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2034273-26-0

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2557311
CAS No.: 2034273-26-0
M. Wt: 355.41
InChI Key: BKIJJZVDDHGXBJ-UHFFFAOYSA-N
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Description

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, which is then converted into its corresponding acid chloride. This intermediate is then reacted with N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
  • N-[2-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Uniqueness

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the presence of both pyrazole and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific interactions with biological targets or materials with unique properties.

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-18(16-12-23-14-5-1-2-6-15(14)24-16)19-11-13(17-7-3-10-25-17)21-9-4-8-20-21/h1-10,13,16H,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIJJZVDDHGXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CC=CS3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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